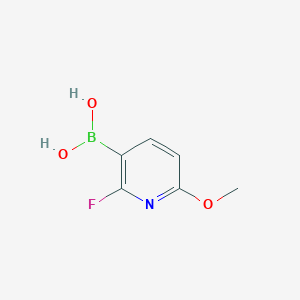
2-Fluoro-6-methoxypyridine-3-boronic acid
説明
2-Fluoro-6-methoxypyridine-3-boronic acid is a chemical compound with the empirical formula C6H7BFNO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-methoxypyridine-3-boronic acid can be represented by the SMILES stringCOC1=CC=C(C(F)=N1)B(O)O . The InChI representation is 1S/C6H7BFNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3 . Physical And Chemical Properties Analysis
2-Fluoro-6-methoxypyridine-3-boronic acid is a solid substance . Its molecular weight is 170.93 .科学的研究の応用
Sensing Applications
Boronic acids, including 2-Fluoro-6-methoxypyridine-3-boronic acid, have been increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for protein manipulation and modification .
Separation Technologies
Boronic acids have been used in separation technologies . This is due to their ability to form reversible covalent bonds with diols, which can be exploited for the separation of complex mixtures .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Their unique chemical properties make them useful in the design and synthesis of novel therapeutic agents .
Protein Manipulation
Boronic acids have been used for protein manipulation . They can form reversible covalent bonds with certain amino acid residues in proteins, allowing for the selective modification of these proteins .
Cell Labelling
Boronic acids have been used for cell labelling . This is due to their ability to form reversible covalent bonds with certain carbohydrates present on the surface of cells .
Electrophoresis of Glycated Molecules
Boronic acids have been used for electrophoresis of glycated molecules . They can selectively bind to glycated molecules, allowing for their separation from non-glycated molecules .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . The interaction of boronic acids with glucose can be exploited to create glucose-responsive materials that can release insulin in response to changes in blood glucose levels .
将来の方向性
Boronic acid-based linkages, such as those in 2-Fluoro-6-methoxypyridine-3-boronic acid, have potential applications in the development of novel materials that show a longer lifetime and that can be easily recycled . These challenges were largely met by vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .
作用機序
Target of Action
The primary target of 2-Fluoro-6-methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
2-Fluoro-6-methoxypyridine-3-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Fluoro-6-methoxypyridine-3-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
These properties may include stability, readiness of preparation, and environmental benignity . These factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of 2-Fluoro-6-methoxypyridine-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of 2-Fluoro-6-methoxypyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of certain functional groups in the reaction environment could potentially influence the efficacy and stability of the compound .
特性
IUPAC Name |
(2-fluoro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWYXLGQQAESDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249899 | |
| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methoxypyridine-3-boronic acid | |
CAS RN |
1402238-30-5 | |
| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)

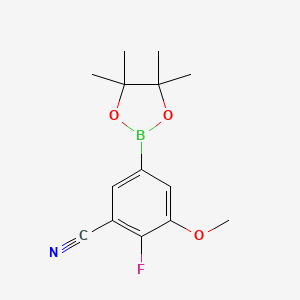
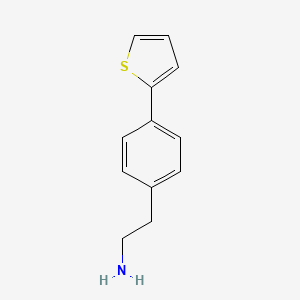





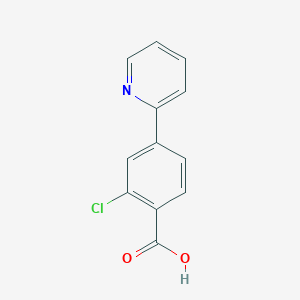
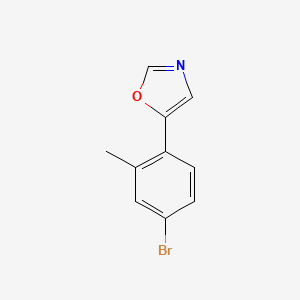
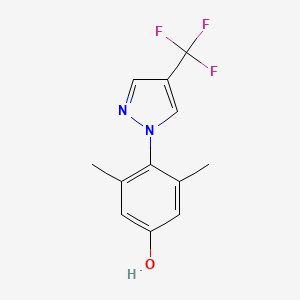
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)